molecular formula C15H17ClN4O B5693630 4-BUTOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

4-BUTOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

Cat. No.: B5693630
M. Wt: 304.77 g/mol
InChI Key: PDHUMURJTOUOQQ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone is a chemical compound that combines the structural elements of 4-butoxybenzaldehyde and 3-chloro-2-pyrazinylhydrazone

Preparation Methods

The synthesis of 4-butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone typically involves the reaction of 4-butoxybenzaldehyde with 3-chloro-2-pyrazinylhydrazine. The reaction is usually carried out in an organic solvent under controlled conditions to ensure the formation of the desired hydrazone product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

4-Butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone include:

    4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a butoxy group.

    4-Fluorobenzaldehyde: Contains a fluorine atom instead of a butoxy group.

    4-Nitrobenzaldehyde: Features a nitro group in place of the butoxy group.

    4-Iodobenzaldehyde: Has an iodine atom instead of a butoxy group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects.

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-3-chloropyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-2-3-10-21-13-6-4-12(5-7-13)11-19-20-15-14(16)17-8-9-18-15/h4-9,11H,2-3,10H2,1H3,(H,18,20)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHUMURJTOUOQQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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